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molecular formula C14H17NO2 B8404162 benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate

benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate

Cat. No. B8404162
M. Wt: 231.29 g/mol
InChI Key: DDCJWLMXKFLIJJ-UHFFFAOYSA-N
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Patent
US09040547B2

Procedure details

To a stirred solution of 1-methyl-3-methylidenecyclobutanecarboxylic acid (2.60 g, 20.6 mmol) in toluene (30 mL) was added Et3N (4.30 mL, 30.9 mmol), followed by diphenylphosphoic azide (6.10 mL, 28.3 mmol). The mixture was stirred at rt for 45 min, then benzyl alcohol (7.60 mL, 73.4 mmol) was added, and the mixture was heated at 80° C. overnight. The mixture was then cooled to rt, diluted with EtOAc (30 mL), washed with sat. NH4Cl (three×40 mL), brine (40 mL), dried over Na2SO4 and concentrated to give the crude title compound as a pale yellow oil. m/z (APCI+) for C14H17NO2232.20 (M+H)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1([C:7]([OH:9])=O)CC(=C)C1.CC[N:12](CC)CC.[N-]=[N+]=[N-].[CH2:20]([OH:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=C[CH:29]=1>CCOC(C)=O>[CH3:31][C:32]1([NH:12][C:7](=[O:9])[O:27][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:33][C:28](=[CH2:29])[CH2:34]1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
CC1(CC(C1)=C)C(=O)O
Name
Quantity
4.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Three
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to rt
WASH
Type
WASH
Details
washed with sat. NH4Cl (three×40 mL), brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1(CC(C1)=C)NC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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